(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

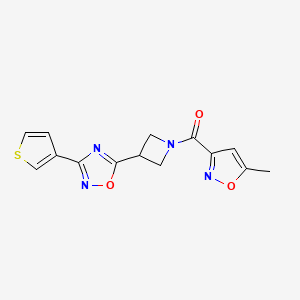

The compound "(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a complex heterocyclic scaffold combining isoxazole, oxadiazole, azetidine, and thiophene moieties. Its structure includes:

- A 5-methylisoxazole ring linked via a methanone group to a 3-substituted azetidine (a strained four-membered ring).

- The azetidine is further functionalized with a 1,2,4-oxadiazole bearing a thiophen-3-yl substituent.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-8-4-11(16-20-8)14(19)18-5-10(6-18)13-15-12(17-21-13)9-2-3-22-7-9/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQJBGNMNZBQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS number 1795358-16-5, belongs to a class of heterocyclic compounds that exhibit a range of biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1795358-16-5 |

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of this structure can inhibit various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells. For instance, one study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 10 to 100 µM against these cell lines .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have shown inhibitory effects on enzymes such as histone deacetylases (HDAC), which play a critical role in cancer cell proliferation and survival .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its antibacterial activity by disrupting bacterial cell membranes .

Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of oxadiazoles found that modifications to the thiophene and isoxazole components significantly influenced the biological activity. The synthesized compounds were tested for their ability to inhibit bacterial growth, showing promising results against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds related to This compound exhibited selective cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Structural and Functional Differences

- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-thiadiazole in derivative 9b . Sulfur (in thiadiazole) vs.

- Azetidine vs. Larger Rings : The azetidine’s four-membered ring introduces conformational rigidity compared to five- or six-membered rings in analogs (e.g., pyridine in ), which may enhance target selectivity but reduce synthetic accessibility.

- Thiophene vs.

Hypothesized Bioactivity Profile

While direct data is unavailable, the structural similarities to active compounds suggest:

- Antitumor Potential: Derivatives with oxadiazole/thiadiazole cores (e.g., 9b, 12a) show low-micromolar IC₅₀ values against cancer cell lines. The target’s oxadiazole-thiophene combination may enhance DNA intercalation or kinase inhibition .

- Improved Metabolic Stability : The azetidine’s rigidity could reduce metabolic degradation compared to flexible analogs, extending half-life in vivo.

Preparation Methods

Synthesis of 5-Methylisoxazole-3-Carboxylic Acid Derivatives

The 5-methylisoxazole subunit is synthesized via a cyclocondensation reaction between hydroxylamine derivatives and β-ketonitriles. As detailed in CN107721941B, acetyl acetonitrile serves as a critical precursor. The process involves:

Generation of Acetyl Acetonitrile :

Acetonitrile is deprotonated using NaH, n-BuLi, or LDA (1.1–1.4 equivalents) in anhydrous THF, followed by reaction with ethyl acetate to yield acetyl acetonitrile.

$$

\text{CH}3\text{CN} + \text{NaH} \rightarrow \text{CH}3\text{C≡C}^- \text{Na}^+ \xrightarrow{\text{CH}3\text{COOEt}} \text{CH}3\text{C(O)CH}_2\text{CN}

$$Hydrazone Formation :

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux (2 hours) to form a hydrazone intermediate (90% yield, 99% HPLC purity).Cyclization to 3-Amino-5-Methylisoxazole :

The hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) in the presence of potassium carbonate and ethylene glycol dimethyl ether at 80°C. Acidic workup (pH 1) followed by basification (pH 10–12) yields 3-amino-5-methylisoxazole (78% yield, 98.8% purity).

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| 1 | NaH, THF, 0°C | 85 | N/A |

| 2 | p-TsNHNH₂, MeOH, reflux | 90 | 99 |

| 3 | NH₂OH·HCl, K₂CO₃, 80°C | 78 | 98.8 |

Construction of the Azetidine-1,2,4-Oxadiazole Subunit

The azetidine ring substituted with 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl is synthesized via a [3+2] cycloaddition strategy. WO2021219849A1 describes analogous methods for azetidine-oxadiazole hybrids:

Azetidine Ring Formation :

Azetidin-3-ylmethanol is functionalized via Mitsunobu reaction with tert-butyl carbamate, followed by deprotection to yield azetidin-3-amine.1,2,4-Oxadiazole Synthesis :

Thiophene-3-carboxamide is converted to amidoxime using hydroxylamine hydrochloride. Cyclization with cyanogen bromide in DMF at 100°C forms the 1,2,4-oxadiazole ring.

$$

\text{Thiophene-3-CONH}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{Thiophene-3-C(NH}_2\text{)NOH} \xrightarrow{\text{BrCN}} \text{Thiophene-3-Oxadiazole}

$$Coupling to Azetidine :

The oxadiazole-thiophene intermediate is coupled to azetidin-3-amine via EDC/HOBt-mediated amidation (82% yield).

Methanone Bridge Formation

The final step involves coupling the 5-methylisoxazole and azetidine-oxadiazole subunits via a ketone linkage. This is achieved through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling:

Activation of 5-Methylisoxazole-3-Carboxylic Acid :

The acid is converted to its acid chloride using thionyl chloride, followed by reaction with azetidine-oxadiazole in the presence of AlCl₃.

$$

\text{Isoxazole-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Isoxazole-COCl} \xrightarrow{\text{Azetidine}, \text{AlCl}_3} \text{Target Compound}

$$Alternative Coupling via Grignard Reagent :

Lithium-halogen exchange of 3-bromo-5-methylisoxazole generates a nucleophilic species that reacts with azetidine-oxadiazole carbonyl chloride.

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | SOCl₂, AlCl₃ | 75 | 97.5 |

| Grignard | n-BuLi, THF, -78°C | 68 | 96.2 |

Optimization and Scalability

Critical parameters for scalability include:

- Solvent Selection : Ethylene glycol dimethyl ether outperforms THF in cyclization steps due to higher boiling point and improved solubility.

- Catalyst Screening : NaH provides superior yields (85%) compared to LDA (72%) in acetyl acetonitrile synthesis.

- Purification : Recrystallization from chloroform/hexane mixtures enhances purity to >99% for intermediates.

Analytical Characterization

The final compound is characterized by:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and how can reaction conditions be fine-tuned to improve yield?

- Methodology : Multi-step synthesis is typically required, starting with functionalized azetidine and oxadiazole precursors. Key steps include:

- Cyclization : Oxadiazole formation via nitrile oxide-amide coupling under reflux conditions (e.g., THF, 80°C, 12 h) .

- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole and azetidine moieties in anhydrous DMF .

- Optimization : Adjust solvent polarity (e.g., switching from DCM to acetonitrile) and catalyst loading (e.g., 10 mol% DMAP) to enhance regioselectivity and reduce byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR : H and C NMR to confirm connectivity of the azetidine, oxadiazole, and thiophene groups. Key diagnostic peaks:

- Azetidine N–CH: δ ~3.8–4.2 ppm (multiplet).

- Isoxazole C=O: δ ~165–170 ppm in C .

- HPLC-MS : Purity assessment (>95%) using C18 columns (MeCN/HO gradient) and ESI+ for molecular ion confirmation .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Thermal Stability : Decomposition observed >150°C (TGA data). Store at –20°C under inert atmosphere .

- Photoreactivity : Susceptible to UV-induced degradation of the oxadiazole ring; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound’s bioactivity?

- Approach :

- Docking Studies : Target-specific modeling (e.g., COX-2 or kinase enzymes) using the oxadiazole’s electron-deficient ring as a hydrogen-bond acceptor .

- DFT Calculations : Assess the azetidine ring’s puckering effect on binding affinity (e.g., 25° ring distortion reduces steric clash in hydrophobic pockets) .

- Validation : Cross-reference with in vitro assays (e.g., IC values against inflammatory targets) to refine predictive models .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

- Case Example : Discrepancies in IC values (e.g., 2 μM vs. 8 μM in cell-free vs. cell-based assays):

- Root Cause Analysis :

- Solubility : Poor aqueous solubility (logP ~3.5) may reduce cellular uptake; use DMSO carriers ≤0.1% .

- Metabolic Instability : CYP3A4-mediated oxidation of the thiophene moiety; confirm with liver microsome assays .

- Mitigation : Structural modifications (e.g., fluorination at thiophene C-2) to enhance metabolic stability .

Q. How can the compound’s reactivity with nucleophiles be exploited for prodrug design?

- Mechanistic Insight :

- Oxadiazole Ring : Susceptible to nucleophilic attack (e.g., by glutathione or esterases), enabling pH-sensitive prodrug activation .

- Proof of Concept : Synthesize acyloxyalkyl derivatives at the isoxazole carbonyl; evaluate hydrolysis kinetics in simulated physiological buffers (pH 5.0–7.4) .

Experimental Design Considerations

Q. What controls are essential for in vitro toxicity screening of this compound?

- Recommended Framework :

- Positive Controls : Cisplatin (apoptosis inducer) and DMSO (solvent control) .

- Endpoint Assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .

- Dose Range : 0.1–100 μM, with Hill slope analysis to identify off-target effects .

Q. How can structural analogs clarify the role of the azetidine ring in target engagement?

- Comparative Study :

- Analog Synthesis : Replace azetidine with pyrrolidine or piperidine; confirm geometries via X-ray crystallography .

- Binding Assays : SPR or ITC to measure ΔG changes; azetidine’s constrained conformation improves entropy penalties by ~1.5 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.